(2-Methoxy-4-nitrophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-4-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, where the amino group is substituted with a methoxy group at the 2-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-nitrophenyl)methanamine typically involves the nitration of 2-methoxyaniline followed by a reduction process. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the aromatic ring. The resulting 2-methoxy-4-nitroaniline is then subjected to a reduction reaction using reagents such as iron powder and hydrochloric acid to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin(II) chloride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, hydroxylamines, and various substituted aniline derivatives .
Scientific Research Applications
(2-Methoxy-4-nitrophenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of (2-Methoxy-4-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxy-2-nitrophenyl)methanamine
- (4-Chloro-2-nitrophenyl)methanamine
- N,N-Dimethyl (4-nitrophenyl)methanamine
- (2-Chloro-6-nitrophenyl)methanamine
Uniqueness
(2-Methoxy-4-nitrophenyl)methanamine is unique due to the specific positioning of the methoxy and nitro groups, which confer distinct chemical and biological properties. The methoxy group at the 2-position enhances its reactivity and solubility, while the nitro group at the 4-position contributes to its potential biological activities .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(2-methoxy-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H10N2O3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,5,9H2,1H3 |
InChI Key |
LKRASRBXOKPNED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.